Hypocholesterolemic and Hypotriglyceridemic Efficacy: CHTA vs. Clofibrate in Cholesterol-Fed Rats
In a direct head-to-head comparison in cholesterol- plus cholic acid-fed rats, CHTA administered at 0.4 mmol/kg body weight twice daily significantly lowered both serum total cholesterol and triglyceride concentrations at 10 and 16 days of treatment. In stark contrast, clofibrate administered at the identical dose (0.4 mmol/kg, twice daily) did not significantly alter serum total cholesterol levels at either time point and paradoxically elevated serum triglyceride concentrations at 16 days [1]. Furthermore, CHTA treatment significantly reduced the cholesterol content of abnormally elevated cholesterol-rich VLDL, IDL, and LDL fractions, whereas clofibrate administration increased VLDL-cholesterol while decreasing IDL- and LDL-cholesterol [1]. The divergent apoprotein modulation patterns—CHTA significantly raised apoC-II and apoC-III in HDL, while clofibrate significantly reduced apoC-III and apoC-II in VLDL—confirm mechanistically distinct antilipidemic actions [1].
| Evidence Dimension | Serum total cholesterol and triglyceride modulation after 10 and 16 days of oral treatment |
|---|---|
| Target Compound Data | CHTA (0.4 mmol/kg, bid): Significantly lowered serum total cholesterol and triglyceride concentrations at both 10 and 16 days; significantly reduced VLDL-cholesterol, IDL-cholesterol, and LDL-cholesterol; significantly raised apoC-II and apoC-III in HDL |
| Comparator Or Baseline | Clofibrate (0.4 mmol/kg, bid): Did not significantly alter serum cholesterol at either time point; elevated serum triglyceride concentrations at 16 days; increased VLDL-cholesterol; significantly reduced apoC-III and apoC-II in VLDL, apoC-II in IDL, and apoA-IV and apoA-I in HDL |
| Quantified Difference | CHTA lowered serum cholesterol and triglycerides vs. clofibrate which failed to lower cholesterol and elevated triglycerides; qualitatively opposite directional effects on VLDL-cholesterol and HDL apoprotein composition |
| Conditions | Male rats fed cholesterol (1% w/w) plus cholic acid (0.5% w/w) diet; compounds administered orally at 0.4 mmol/kg body weight twice daily; serum analyzed at 10 and 16 days; lipoprotein fractions separated by ultracentrifugation; apoproteins analyzed by SDS-PAGE and isoelectric focusing |
Why This Matters
For researchers studying hypolipidemic mechanisms, CHTA provides a clofibrate-distinct pharmacological tool that simultaneously lowers both cholesterol and triglycerides without the paradoxical triglyceride elevation seen with clofibrate, enabling cleaner dissection of redox-dependent vs. PPARα-dependent lipid-lowering pathways.
- [1] Kamanna VS, Newman HAI, Patel ST, Tehim AK, Witiak DT, Feller DR. Serum lipoprotein and apoprotein concentrations in 4-(4-chlorophenyl)-2-hydroxytetronic acid and clofibrate-treated cholesterol and cholic acid-fed rats. Lipids. 1989 Jan;24(1):25-32. doi:10.1007/BF02535260. PMID: 2747427. View Source
